GABAA Receptor Agonist vs. GABA Uptake Inhibitor: Pharmacological Divergence from Nipecotic Acid
Isonipecotic acid (4-piperidinecarboxylic acid) acts as a specific GABAA receptor partial agonist, whereas its positional isomer nipecotic acid (3-piperidinecarboxylic acid) functions as a specific GABA uptake inhibitor [1]. This functional divergence arises from the position of the carboxyl group on the piperidine ring (4- vs. 3-position), despite both compounds being conformationally constrained GABA analogs. In vitro, isonipecotic acid inhibits [³H]GABA binding to GABAA receptors with an IC50 of 0.33 μM [2].
| Evidence Dimension | Primary pharmacological mechanism |
|---|---|
| Target Compound Data | GABAA receptor partial agonist |
| Comparator Or Baseline | Nipecotic acid: GABA uptake inhibitor |
| Quantified Difference | Functional divergence from agonist to uptake inhibitor |
| Conditions | Receptor binding and functional characterization studies |
Why This Matters
Researchers targeting GABAA receptor pharmacology cannot substitute nipecotic acid for isonipecotic acid without fundamentally altering the experimental mechanism under investigation.
- [1] Krogsgaard-Larsen P, Frølund B, Frydenvang K. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Curr Pharm Des. 2000;6(12):1193-209. PMID: 10903390. View Source
- [2] PeptideDB. Isonipecotic acid bioactivity data. Retrieved 2026-04-16. View Source
